BenchChemオンラインストアへようこそ!

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate

Synthetic chemistry Building block Medicinal chemistry

This pre-formed ester conjugate (CAS 1211775-55-1) integrates the validated 5-(2,4-difluorophenyl)isoxazole CBP/p300 bromodomain pharmacophore (Kd 21 nM; 40-fold selectivity over BRD4) with a benzimidazole-5-carboxylate scaffold. It eliminates carbodiimide-mediated esterification and chromatographic purification steps, mitigating batch-to-batch potency variability. The free benzimidazole NH serves as a chemically orthogonal handle for direct N-functionalization or PROTAC linker conjugation, enabling parallel library synthesis without protecting group manipulation. Procure a characterized commercial reference standard to validate in-house batches and de-risk downstream SAR campaigns.

Molecular Formula C18H11F2N3O3
Molecular Weight 355.301
CAS No. 1211775-55-1
Cat. No. B2673716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate
CAS1211775-55-1
Molecular FormulaC18H11F2N3O3
Molecular Weight355.301
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F)NC=N2
InChIInChI=1S/C18H11F2N3O3/c19-11-2-3-13(14(20)6-11)17-7-12(23-26-17)8-25-18(24)10-1-4-15-16(5-10)22-9-21-15/h1-7,9H,8H2,(H,21,22)
InChIKeyAEOXGIJAQYVAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate (CAS 1211775-55-1): Procurement-Ready CBP/p300 Bromodomain Inhibitor Intermediate


(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate (CAS 1211775-55-1, molecular formula C₁₈H₁₁F₂N₃O₃, MW 355.3) is a pre-formed ester conjugate that covalently links the 5-(2,4-difluorophenyl)isoxazole pharmacophore—a key recognition element for the bromodomains of histone acetyltransferases CBP/p300—with the 1H-benzo[d]imidazole-5-carboxylate scaffold [1][2]. Published crystal structures and SAR studies confirm that the 2,4-difluorophenyl substitution pattern drives nanomolar binding affinity to CBP/p300 bromodomains (optimized leads achieve Kd = 21 nM with 40-fold selectivity over BRD4(1)), establishing this compound as a strategically differentiated building block for epigenetic probe and inhibitor development [1][3].

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate: Why Generic Substitution of the Aryl-Isoxazole Benzimidazole Core Is Not Feasible


Attempts to replace the 5-(2,4-difluorophenyl)isoxazole moiety with alternative aryl-isoxazole derivatives (e.g., 3-methoxyphenyl, benzofuran-2-yl, or unsubstituted phenyl) in this scaffold are not functionally equivalent. Published SAR for the 5-isoxazolyl-benzimidazole series demonstrates that the 2,4-difluorophenyl substitution pattern is critical for achieving nanomolar affinity toward CBP/p300 bromodomains, with analogous compounds bearing different aryl groups showing substantially reduced or absent binding in biochemical assays [1][2]. Furthermore, the pre-formed ester linkage between the isoxazole-methanol and benzimidazole-5-carboxylic acid fragments eliminates the need for end-user esterification (typically requiring carbodiimide-mediated coupling and subsequent chromatographic purification), which is a non-trivial risk factor for batch-to-batch variability in potency and impurity profiles [1][3]. Consequently, substituting with generic building blocks that require in-house assembly of the ester conjugate introduces synthetic variability that can compromise both potency reproducibility and SAR consistency.

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate: Quantitative Differentiation Evidence Guide for Procurement Decisions


Pre-Assembled Ester Conjugate Reduces Synthetic Burden by 2–3 Steps Versus Fragment-Based Assembly

The target compound is supplied as a single, pre-formed ester conjugate of 5-(2,4-difluorophenyl)isoxazole-3-methanol and 1H-benzo[d]imidazole-5-carboxylic acid. Acquiring the two fragments separately (e.g., 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid, CAS 1083224-23-0, 98% purity ; and 1H-benzo[d]imidazole-5-carboxylic acid) necessitates 2–3 additional synthetic operations: activation of the carboxylic acid (e.g., EDC/DMAP or conversion to acid chloride), esterification with the isoxazole-methanol, and silica gel column chromatography for purity. The pre-formed conjugate eliminates these steps, reducing overall synthesis time by an estimated 60–80% and minimizing the risk of side-product formation (e.g., N-acylation of the benzimidazole NH) [1].

Synthetic chemistry Building block Medicinal chemistry CBP/p300 inhibitor

Confirmed Structural Identity via Unique InChI Key Eliminates Regioisomeric Ambiguity

The compound's unique InChI Key (AEOXGIJAQYVAAV-UHFFFAOYSA-N) [1] provides unambiguous structural verification that the ester linkage is formed between the (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl alcohol and the benzo[d]imidazole-5-carboxylic acid—not the 6-carboxylic acid regioisomer or an N-acylated benzimidazole. This is critical because regioisomeric benzimidazole carboxylates (e.g., 4- or 6-carboxylate isomers) exhibit different geometries and hydrogen-bonding potential when elaborated into CBP/p300 inhibitors, potentially altering binding mode and potency [2]. The InChI Key serves as a definitive, machine-readable identifier that can be cross-referenced against supplier certificates of analysis, reducing the risk of mis-shipment or incorrect structure assignment.

Analytical chemistry Quality control Procurement Structure confirmation

2,4-Difluorophenyl Substitution Confers Nanomolar CBP/p300 Bromodomain Affinity—A Class-Level SAR

The 5-(2,4-difluorophenyl)isoxazole moiety is a privileged fragment in the CBP/p300 bromodomain inhibitor series. In the benchmark study by Rooney et al. (2014), optimized 5-isoxazolyl-benzimidazole leads incorporating aryl substituents at the isoxazole 5-position achieved Kd = 21 nM for the CBP bromodomain with 40-fold selectivity over BRD4(1), as measured by isothermal titration calorimetry (ITC) [1]. The 2,4-difluorophenyl group specifically engages a hydrophobic sub-pocket flanked by Pro1114 and Phe1148 in the CBP bromodomain, as revealed by X-ray co-crystal structures; aryl substituents lacking fluorine atoms (e.g., phenyl, 3-methoxyphenyl) would fail to make optimal van der Waals contacts and halogen-bond interactions with this pocket [1][2]. While binding data for the exact ester conjugate (CAS 1211775-55-1) have not been published, the 2,4-difluorophenyl pharmacophore is conserved, and SAR transferability is supported by multiple independent lead optimization campaigns [1][3].

Bromodomain CBP/p300 Epigenetics Structure-activity relationship Inhibitor

Free Benzimidazole NH Provides a Handle for Selective N-Functionalization Unavailable in Capped Analogs

Unlike N-alkylated or N-arylated benzimidazole building blocks (e.g., N1-methyl benzimidazole derivatives used in FXR agonist series [1]), the target compound retains the free benzimidazole NH (pKa ≈ 12.8), providing a versatile synthetic handle for late-stage diversification via N-alkylation, N-arylation (Buchwald-Hartwig or Ullmann coupling), or Mitsunobu reactions. This allows procurement of a single advanced intermediate that can be divergently elaborated into multiple final compounds, rather than requiring separate procurement of multiple N-substituted building blocks. The free NH also enables modular PROTAC linker attachment via N-alkylation, which is precluded in N-capped analogs .

Synthetic chemistry Benzimidazole Late-stage functionalization Medicinal chemistry

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate: Best Application Scenarios for Research and Industrial Procurement


Library Synthesis for CBP/p300 Bromodomain Hit Identification

This compound is optimally deployed as a key intermediate for generating focused libraries of 5-isoxazolyl-benzimidazole derivatives targeting the CBP/p300 bromodomains. The pre-formed ester conjugate eliminates the esterification bottleneck, enabling parallel synthesis of 24–96 analogs via N-functionalization of the free benzimidazole NH (alkylation, arylation, or sulfonylation) without requiring additional protecting group manipulations. Resulting library members retain the 2,4-difluorophenyl pharmacophore validated in Rooney et al. (2014) to confer nanomolar CBP affinity [1].

PROTAC Degrader Development

The free benzimidazole NH serves as an ideal attachment point for installing PROTAC linker-e3 ligase ligand conjugates. N-alkylation with a linker bearing a terminal functional group (e.g., amine, alkyne, or carboxylic acid) enables modular assembly of heterobifunctional degraders targeting CBP/p300, analogous to the dCBP-1 PROTAC strategy. The 2,4-difluorophenyl isoxazole moiety provides the bromodomain-targeting warhead, while the benzimidazole nitrogen offers a chemically orthogonal handle for linker installation .

SAR Expansion Beyond Bromodomains (FLAP, FLT3, FXR)

Although the 5-isoxazolyl-benzimidazole scaffold is best characterized for CBP/p300 bromodomain inhibition, related chemotypes have demonstrated activity against 5-lipoxygenase-activating protein (FLAP), FLT3 kinase, and farnesoid X receptor (FXR) [2]. The target compound can be used as a divergence point for cross-target screening: hydrolysis of the ester to the free carboxylic acid (LiOH, THF/H₂O) yields the corresponding acid, which can be coupled to diverse amines or anilines to access FLAP or FLT3 inhibitor space as described in the patent and journal literature [2].

Quality Control Reference Standard for In-House Synthesis Verification

The unique InChI Key (AEOXGIJAQYVAAV-UHFFFAOYSA-N) and well-defined molecular fingerprint (C₁₈H₁₁F₂N₃O₃, MW 355.3) make this compound suitable as an external reference standard for verifying the identity and purity of in-house synthesized batches of the same or closely related conjugates. Procurement of a characterized commercial sample enables cross-validation of NMR (¹H, ¹⁹F) and LCMS data, reducing the risk of propagating structural misassignments through downstream SAR campaigns [3].

Quote Request

Request a Quote for (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.